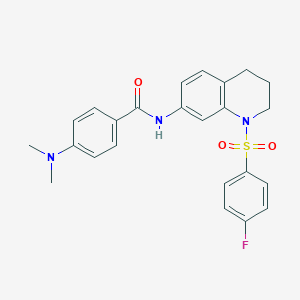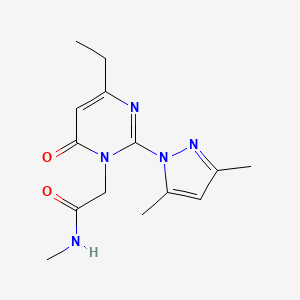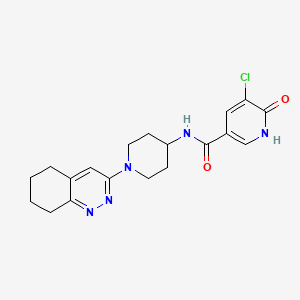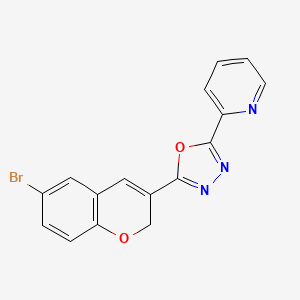
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, also known as M-DBO, is a natural product derived from the plant species Piper methysticum, commonly known as kava. It is a minor component of the kava plant, but it has recently been isolated and identified as a potential therapeutic agent due to its unique pharmacological properties. M-DBO has been studied in various scientific applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Aplicaciones Científicas De Investigación
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been studied for its potential therapeutic applications in the treatment of a variety of diseases and conditions. It has been studied for its anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been studied for its ability to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Mecanismo De Acción
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to interact with various cellular targets, such as G-protein coupled receptors, kinases, and ion channels. It has been shown to modulate the activity of several enzymes, such as cytochrome P450s and monoamine oxidase. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Biochemical and Physiological Effects
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to modulate the activity of several enzymes, such as cytochrome P450s and monoamine oxidase. It has also been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has several advantages and limitations for laboratory experiments. One advantage of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is its relative ease of synthesis from the constituent compounds of kava. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have a variety of biochemical and physiological effects, making it a potentially useful tool for studying the effects of various compounds on the body. However, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has also been shown to have a relatively short half-life, making it difficult to study its effects for longer periods of time.
Direcciones Futuras
The potential therapeutic applications of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one are still being explored. Future research should focus on the mechanism of action of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, as well as its potential therapeutic applications in the treatment of a variety of diseases and conditions. In addition, further research should be conducted on the biochemical and physiological effects of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, as well as its potential advantages and limitations for laboratory experiments. Finally, further research should also be conducted on the potential of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one to interact with various cellular targets, such as G-protein coupled receptors, kinases, and ion channels.
Métodos De Síntesis
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can be synthesized from the kava plant by extracting the compounds from the plant material and then purifying them using chromatographic techniques such as HPLC. The structure of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can then be determined using spectroscopic methods such as NMR and MS. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can also be synthesized from the constituent compounds of kava using organic synthesis techniques.
Propiedades
IUPAC Name |
9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKIFOBYHBUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)





![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)

![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)


![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)
![2,5-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2791524.png)